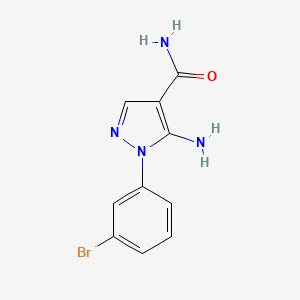

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-1-(3-bromophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEFAOAOQIFVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

Introduction of Functional Groups: The amino group at the 5-position can be introduced through the reaction of hydrazine with a suitable precursor, followed by oxidation.

Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide has been investigated for its potential therapeutic applications, including:

- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Anticancer Activity : Studies have demonstrated that it can inhibit microtubule assembly and induce apoptosis in cancer cell lines, including MDA-MB-231 breast cancer cells.

- Inhibition of Cysteine Proteases : Molecular docking studies indicate that this compound effectively binds to cysteine proteases like cruzipain, which is crucial for developing treatments against Trypanosoma cruzi, the causative agent of Chagas disease.

The biological activity of this compound can be summarized as follows:

| Biological Activity | Mechanism |

|---|---|

| Anticancer | Induces apoptosis and inhibits microtubule assembly |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Antiparasitic | Inhibits cysteine proteases involved in parasitic infections |

Synthesis and Derivatives

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Various synthetic methodologies have been reported, enhancing its accessibility for research purposes.

Case Studies and Research Findings

Several key studies highlight the therapeutic potential of this compound:

Anticancer Activity Study

A study reported that derivatives containing the pyrazole scaffold exhibited significant antiproliferation activity across various cancer types, including breast and liver cancers. Notably, significant inhibition was observed at concentrations as low as 20 μM.

Inhibition of Cysteine Proteases

Detailed molecular docking studies confirmed that this compound effectively binds to cruzipain, inhibiting its activity significantly. This finding supports further exploration for drug development against Chagas disease .

Cryptosporidium Inhibition

Research indicates that this compound derivatives are effective against Cryptosporidium parvum, demonstrating both in vitro and in vivo efficacy without significant toxicity .

作用机制

The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

Melting Points and Solubility

Comparison : Dichlorophenyl analogs (e.g., 2c ) exhibit higher melting points, likely due to stronger intermolecular halogen interactions. Methoxy and tetrahydropyran substituents may improve solubility in polar solvents.

Spectroscopic Characteristics

^1H NMR Shifts

| Compound | Aromatic Proton Shifts (δ, ppm) | Carboxamide Carbonyl (δ, ppm) |

|---|---|---|

| 2j | 7.76 (s), 7.63 (s) | 166.3 |

| 2c | 7.64 (s), 7.60–7.61 (m) | 166.1 |

Insight : The 3-bromophenyl group in 2j causes slight deshielding of aromatic protons compared to 2c , reflecting bromine’s stronger electron-withdrawing effect.

Cytotoxicity of Halogenated Analogs

- Chalcone Derivatives (): Bromophenyl-substituted chalcones (e.g., 3 , 4 ) showed IC₅₀ values of 42.22 and 22.41 μg/mL against MCF-7 cells, outperforming chlorophenyl analogs .

- Pyrazole Carboxamides : Dichlorophenyl analog 2c may exhibit enhanced bioactivity due to increased electrophilicity, though this requires experimental validation .

Antimicrobial and Antitumor Potential

- Indole-Substituted Pyrazoles (e.g., 7a , 7b in ) demonstrated antitumor activity, suggesting that bulky substituents (e.g., indole) improve target binding .

- Methoxyphenyl Analogs : The 4-methoxyphenyl group (EN300-95966) could enhance metabolic stability compared to halogenated derivatives .

Key Trend : Halogenation (Br, Cl) correlates with improved cytotoxicity, while methoxy groups may optimize pharmacokinetics.

生物活性

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrN₄O, with a molecular weight of approximately 216.24 g/mol. The compound features a pyrazole ring, an amino group, and a carboxamide functional group, with a bromine atom positioned at the 3-position of the phenyl ring. This unique structure contributes to its distinct chemical properties and biological activities .

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cysteine proteases, particularly cruzipain, which is crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. Its interaction with these enzymes is facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups .

- Cell Signaling Modulation : It can modulate various cellular signaling pathways, potentially influencing apoptosis and cell cycle progression in cancer cells. For instance, studies have indicated that it may enhance caspase-3 activity, leading to increased apoptosis in breast cancer cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. Notably, the compound has shown:

- Inhibition of Microtubule Assembly : At concentrations around 20 μM, it can destabilize microtubule formation, which is critical for cell division .

- Induction of Apoptosis : In breast cancer MDA-MB-231 cells, it caused morphological changes indicative of apoptosis and increased caspase-3 activity at concentrations as low as 1 μM .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. It has been linked to reduced levels of pro-inflammatory cytokines and may inhibit pathways associated with inflammation .

Antiparasitic Activity

This compound has demonstrated efficacy against Trypanosoma cruzi. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its potency against intracellular amastigotes, with some derivatives exhibiting IC50 values as low as 2.75 µM .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1-(phenyl)-1H-pyrazole-4-carboxamide | No bromine substitution | Anti-inflammatory properties |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | Fluorine substitution at para position | Enhanced anti-cancer activity |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide | Chlorine substitution | Potential antimicrobial effects |

The presence of bromine at the 3-position enhances its interaction with biological targets compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity Study : A study reported that derivatives containing the pyrazole scaffold exhibited significant antiproliferation activity across various cancer types, including breast and liver cancers .

- Inhibition of Cysteine Proteases : Detailed molecular docking studies confirmed that this compound effectively binds to cruzipain, inhibiting its activity significantly .

常见问题

Q. What are the recommended synthetic routes for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide are synthesized via a one-pot, three-component reaction using copper(I) iodide catalysis, yielding products with good purity (~75-85%) . For the 3-bromophenyl variant, similar methods may apply, but substituent positioning (3-Br vs. 4-Br) could alter reactivity. Optimizing solvent polarity (e.g., DMF or THF) and temperature (80-120°C) is critical to avoid side reactions like dehalogenation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves exact bond lengths and angles, as demonstrated for 3-(4-bromophenyl)-1-phenylpyrazole derivatives, confirming the planar pyrazole core and bromophenyl substituent orientation .

- NMR : H and C NMR (DMSO-d6) identify amine (-NH) and carboxamide (-CONH) protons, with deshielding effects observed for the pyrazole C-3 and C-5 positions .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3400 cm (N-H stretches) confirm carboxamide functionality .

Q. What are the primary challenges in handling this compound in aqueous systems?

Like related pyrazole-carboxamides, this compound likely exhibits poor water solubility (<0.1 mg/mL), as seen in analogues with halogenated aryl groups . To address this, researchers use co-solvents (e.g., DMSO or PEG-400) or formulate nanoparticles to enhance bioavailability. Stability studies in PBS (pH 7.4) are recommended to assess hydrolysis or aggregation over time .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence target selectivity compared to 4-bromophenyl or fluorophenyl analogues?

Substituent positioning significantly impacts bioactivity. For example, 4-bromophenyl derivatives show higher carbonic anhydrase inhibition (IC ~0.8 µM) than 4-fluorophenyl variants (IC ~2.5 µM) due to enhanced hydrophobic interactions . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities by comparing bromine’s van der Waals interactions at the 3- vs. 4-position in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For instance, pyrazole-carboxamides may show anti-cancer activity in MDA-MB-231 cells (IC ~30 µM) but not in MCF-7 due to differential receptor expression . To validate findings:

- Use orthogonal assays (e.g., enzymatic vs. cellular).

- Control for batch-to-batch compound variability via HPLC purity checks (>95%).

- Perform dose-response curves across multiple replicates .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Key modifications include:

- Solubility : Introducing polar groups (e.g., -OH, -SOH) on the phenyl ring or replacing bromine with trifluoromethyl (-CF) .

- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) to reduce hepatic clearance .

- Target engagement : Fluorine scanning at the pyrazole C-5 position to enhance binding entropy .

Methodological Recommendations

- Crystallization : Use slow evaporation (CHCN/water) for high-quality single crystals .

- Toxicity Screening : Employ zebrafish models to assess neurotoxicity and cardiotoxicity early in development .

- Computational Tools : Utilize Gaussian 09 for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。